The compound has been studied for its pharmacological properties and is classified under the broader category of nitrogen-containing bicyclic compounds. Its molecular formula is , and it has a molecular weight of approximately 153.221 g/mol . The compound's structural characteristics make it a subject of interest in drug development, particularly in the context of sigma receptor research.
The synthesis of 3-methyl-3-aza-bicyclo[3.3.1]non-9-ylamine can be achieved through various methodologies, often involving the transformation of simpler precursors into more complex structures.
3-Methyl-3-aza-bicyclo[3.3.1]non-9-ylamine participates in various chemical reactions that can modify its structure or introduce new functional groups.
The mechanism of action for 3-methyl-3-aza-bicyclo[3.3.1]non-9-ylamine primarily involves its interaction with sigma receptors in the central nervous system.
The physical and chemical properties of 3-methyl-3-aza-bicyclo[3.3.1]non-9-ylamine are crucial for understanding its behavior in different environments.
Property | Value |
---|---|
Molecular Weight | 153.221 g/mol |
Density | Not available |
Boiling Point | Not available |
Solubility | Varies with solvent |
These properties influence its solubility, stability, and reactivity, affecting its suitability for various applications .
The applications of 3-methyl-3-aza-bicyclo[3.3.1]non-9-ylamine span several fields, particularly in medicinal chemistry.
3-Methyl-3-aza-bicyclo[3.3.1]non-9-ylamine represents a structurally distinctive class of bridged bicyclic alkaloid analogues that have garnered significant interest in pharmaceutical research. Characterized by a constrained bicyclic framework featuring a nitrogen atom at the bridgehead position (3-methyl-3-aza) and an amine functional group at the C9 position, this compound exemplifies the three-dimensional complexity sought after in modern drug design. Its rigid scaffold enforces precise spatial orientation of pharmacophoric elements, making it a valuable template for probing biological interactions, particularly in oncology and cardiology. The compound's systematic name defines its core architecture: a [3.3.1] bicyclic system denoting two bridging atoms (three-atom and one-atom bridges) with nitrogen incorporated in the bridgehead position and methylated at N3, while the primary amine resides at the C9 bridge position [4] [6].
Table 1: Core Structural Features of 3-Methyl-3-aza-bicyclo[3.3.1]non-9-ylamine
Structural Element | Description | Functional Significance |
---|---|---|
Bicyclo[3.3.1]nonane Core | Bridged bicyclic carbon skeleton | Provides conformational rigidity |
3-Aza Substitution | Tertiary nitrogen at bridgehead position | Enables salt formation and hydrogen bond acceptance |
3-Methyl Group | N-methylation of bridgehead nitrogen | Modifies lipophilicity and steric profile |
9-Amine | Primary amine at bridge position | Serves as hydrogen bond donor/acceptor and synthetic handle |
The exploration of 3-azabicyclo[3.3.1]nonane derivatives traces back to foundational synthetic work in the mid-20th century, with significant contributions from Schneider and Götz's application of the Mannich reaction for constructing the bicyclic framework. This robust synthetic approach facilitated the systematic development of nitrogen-containing bridged bicyclic compounds, including early analogues of 3-methyl-3-aza-bicyclo[3.3.1]nonane derivatives . The specific incorporation of the C9 amine functionality emerged from targeted efforts to develop conformationally restricted bioactive molecules, inspired by natural alkaloids exhibiting pronounced biological activities. Researchers recognized that the structural rigidity imposed by the [3.3.1] bicycle could mimic key pharmacophoric spatial arrangements found in neurotransmitters and other bioactive molecules. The strategic placement of the primary amine at the C9 position was particularly motivated by its potential to engage in critical hydrogen-bonding interactions with biological targets, analogous to the pharmacophores of naturally occurring neuroactive and cytotoxic alkaloids. This design rationale positioned 3-methyl-3-aza-bicyclo[3.3.1]non-9-ylamine as a privileged scaffold in medicinal chemistry, bridging the gap between complex natural product architectures and synthetically tractable drug candidates [4] [8].
The 3-azabicyclo[3.3.1]nonane system exhibits distinctive conformational behavior that profoundly influences its chemical and biological properties. Unlike simpler bicyclic frameworks, the [3.3.1]nonane system can adopt multiple conformations, with the "twin-chair" (CC) conformation predominating under physiological conditions. This conformation features both six-membered rings adopting chair forms, creating a characteristic V-shaped molecular architecture with significant three-dimensionality [4] [10]. X-ray crystallographic analyses of closely related analogues reveal that the introduction of a bridgehead nitrogen (3-aza) and C9 substituents minimally distorts this preferred twin-chair conformation, preserving the structural rigidity essential for precise biorecognition [7] [10].
The molecular strain inherent in this bicyclic system manifests in characteristic bond length and angle distortions. Key bonds, particularly those around the bridgehead nitrogen, exhibit measurable deviations from standard values due to geometric constraints. For instance, crystallographic studies of N-methylated 3-azabicyclo[3.3.1]nonan-9-one derivatives reveal that the C-N bond at the bridgehead position typically ranges between 1.46–1.49 Å, slightly elongated compared to standard C-N bonds (1.47 Å average), reflecting angular strain [5] [10]. Similarly, bond angles around the bridgehead nitrogen are compressed to approximately 94-96°, significantly less than the ideal tetrahedral angle of 109.5°, imposing substantial ring strain. This preorganized architecture provides a stable three-dimensional scaffold that effectively presents functional groups (like the C9 amine) in defined spatial orientations, minimizing the entropic penalty upon binding to biological targets compared to more flexible linear molecules [4] [7].
Table 2: Structural Parameters of 3-Azabicyclo[3.3.1]nonane Derivatives from Crystallographic Studies
Parameter | Value Range | Comparison to Standard Values | Functional Implication |
---|---|---|---|
Bridgehead C-N Bond Length | 1.46 – 1.49 Å | Slightly elongated | Enhanced nucleophilicity/reactivity |
Bond Angle at N3 | 94° – 96° | Significantly compressed | Increased ring strain energy |
N-C-C Angle in Piperidine Ring | 106° – 108° | Compressed | Altered electron density distribution |
Torsion Angle Across Bridge | 115° – 120° | Characteristic of twin-chair | Defines V-shaped molecular profile |
C9-N Bond (in amine derivatives) | ~1.47 Å | Standard | Unstrained, flexible orientation |
3-Methyl-3-aza-bicyclo[3.3.1]non-9-ylamine has emerged as a versatile scaffold in drug discovery due to its balanced physicochemical properties and ability to interact with diverse biological targets. Its moderate lipophilicity (predicted Log P ~1.5-2.5) and presence of both hydrogen bond donor (C9 amine) and acceptor (bridgehead nitrogen) groups enable favorable membrane permeability while maintaining aqueous solubility—a crucial balance for drug bioavailability [1] [6]. This scaffold has demonstrated particular utility in oncology, where derivatives have been explored as σ2 receptor ligands with high affinity (Ki < 10 nM) and exceptional selectivity over σ1 receptors (selectivity ratios > 500-fold). The σ2 receptor is a promising biomarker and therapeutic target due to its overexpression in proliferating tumor cells across various cancer types [1] [3].
Beyond direct receptor targeting, this scaffold exhibits significant potential as a chemosensitizer. Research on structurally analogous N-substituted 9-azabicyclo[3.3.1]nonane derivatives like WC-26 demonstrated potent chemosensitizing effects in breast cancer models. At subtoxic concentrations, these compounds dramatically enhanced the cytotoxicity of doxorubicin against EMT-6 mouse mammary and MDA-MB435 human breast tumor cell lines. This chemosensitization effect enables significant reductions in the required doses of conventional chemotherapeutics, potentially mitigating their dose-limiting toxicities while improving antitumor efficacy [1] [3]. The mechanism appears to involve modulation of cellular stress pathways rather than direct cytotoxicity, positioning this scaffold as a valuable component in combination therapy regimens.
Emerging research also indicates potential applications beyond oncology. Studies on structurally related aza-bicyclo-carboxylic acid derivatives revealed cardioprotective effects against ischemia-reperfusion injury. While not identical to the title compound, these analogues share the core bicyclic framework and demonstrate that such scaffolds can modulate adenosine receptor signaling pathways, particularly the A1 receptor subtype, resulting in decreased myocardial infarction size in experimental models. This suggests broader therapeutic potential in cardiovascular diseases where modulation of cAMP signaling provides benefit [8].
Table 3: Pharmacological Profile of Key 3-Azabicyclo[3.3.1]nonane Derivatives
Derivative | Primary Target | Affinity (Ki) | Selectivity Ratio (σ1/σ2) | Biological Activity |
---|---|---|---|---|
WC-59 | σ2 Receptor | 0.82 nM | 2,087 | PET radiotracer candidate |
WC-26 | σ2 Receptor | 2.58 nM | 557 | Chemosensitization of doxorubicin |
Compound 3 (Aza-bicyclo-carboxylic acid derivative) | A1 Adenosine Receptor | Not reported | Not applicable | Cardioprotection in ischemia-reperfusion |
11g | σ2 Receptor | 40.7 nM | 8 | Moderate σ2 affinity |
The synthetic versatility of the scaffold further enhances its drug discovery value. The bridgehead nitrogen can undergo alkylation or acylation to modulate electronic properties and steric bulk, while the C9 amine serves as a handle for introducing diverse pharmacophores through amide formation or reductive amination. This enables efficient generation of structure-activity relationship (SAR) libraries to optimize target affinity, selectivity, and drug-like properties [1] [3] [7]. Molecular modeling studies indicate that the V-shaped topology of the bicyclic core effectively positions pendant substituents for simultaneous interaction with multiple binding pockets in biological targets, explaining the high affinity observed for optimized derivatives [4] [7].
Table 4: Hydrogen Bonding Capacity in 3-Azabicyclo[3.3.1]nonane Crystals
Derivative | H-Bond Donor | H-Bond Acceptor | Observed D—H⋯A Distance (Å) | Biological Relevance |
---|---|---|---|---|
4-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)benzamide | N-H (amide) | C=O (amide) | 2.05 – 2.30 | Protein-ligand interaction mimicry |
3-Methyl-3-azabicyclo[3.3.1]nonan-9-one | N/A | Bridgehead N | N/A | Basicity for salt formation |
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine | N-H (amine) | Solvent/Protein | Variable | Target recognition |
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: